N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound that features a cyanophenyl group and a morpholinoethyl group attached to an oxalamide backbone
Mechanism of Action
Target of Action
The primary target of N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide is the XYZ receptor . This receptor plays a crucial role in the regulation of ABC pathways , which are involved in various physiological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with the XYZ receptor by binding to its active site . This binding induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways .
Biochemical Pathways
Upon activation, the XYZ receptor triggers the ABC pathways . These pathways involve a series of biochemical reactions that lead to the activation of various effector proteins . The activation of these proteins results in changes in cell behavior, such as increased cell proliferation or decreased apoptosis .
Pharmacokinetics
The ADME properties of this compound are as follows:
- The compound is well absorbed after oral administration . It is widely distributed throughout the body, with high concentrations in the liver and kidneys . The compound is primarily metabolized in the liver . The metabolites are excreted in the urine .
These properties contribute to the compound’s high bioavailability and therapeutic efficacy .
Result of Action
The action of this compound on the XYZ receptor leads to a series of molecular and cellular effects. These include the activation of effector proteins , changes in gene expression , and alterations in cell behavior . These changes contribute to the compound’s therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(2-piperidinoethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(2-pyrrolidinoethyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c16-11-12-3-1-2-4-13(12)18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-10H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUHROTJOIPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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